molecular formula C11H13Cl2NO2 B13043527 (R)-Ethyl 3-amino-3-(3,5-dichlorophenyl)propanoate

(R)-Ethyl 3-amino-3-(3,5-dichlorophenyl)propanoate

Cat. No.: B13043527
M. Wt: 262.13 g/mol
InChI Key: VEXKYYBQZJWWSL-SNVBAGLBSA-N
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Description

®-Ethyl 3-amino-3-(3,5-dichlorophenyl)propanoate is a chiral compound with the molecular formula C11H13Cl2NO2 It is characterized by the presence of an ethyl ester group, an amino group, and a dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Ethyl 3-amino-3-(3,5-dichlorophenyl)propanoate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,5-dichlorobenzaldehyde, ethyl acetoacetate, and ammonia.

    Mannich Reaction: The key step in the synthesis is the Mannich reaction, where 3,5-dichlorobenzaldehyde reacts with ethyl acetoacetate and ammonia to form the intermediate product.

    Reduction: The intermediate product is then subjected to reduction using a suitable reducing agent such as sodium borohydride to yield ®-Ethyl 3-amino-3-(3,5-dichlorophenyl)propanoate.

Industrial Production Methods

In industrial settings, the production of ®-Ethyl 3-amino-3-(3,5-dichlorophenyl)propanoate may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include:

    Catalytic Hydrogenation: Using catalysts such as palladium on carbon to facilitate the reduction step.

    Solvent Extraction: Employing solvents like ethyl acetate for the extraction and purification of the product.

Chemical Reactions Analysis

Types of Reactions

®-Ethyl 3-amino-3-(3,5-dichlorophenyl)propanoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

®-Ethyl 3-amino-3-(3,5-dichlorophenyl)propanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-Ethyl 3-amino-3-(3,5-dichlorophenyl)propanoate involves its interaction with specific molecular targets. The compound is known to:

    Bind to Enzymes: Inhibit the activity of certain enzymes by binding to their active sites.

    Modulate Receptors: Interact with receptors on cell surfaces, altering signal transduction pathways.

    Affect Gene Expression: Influence the expression of genes involved in inflammatory and pain pathways.

Comparison with Similar Compounds

Similar Compounds

    (S)-Ethyl 3-amino-3-(3,5-dichlorophenyl)propanoate: The enantiomer of the compound with similar chemical properties but different biological activity.

    3,5-Dichlorophenylalanine: An amino acid derivative with a similar dichlorophenyl group.

    3,5-Dichlorobenzamide: A compound with a similar dichlorophenyl group but different functional groups.

Uniqueness

®-Ethyl 3-amino-3-(3,5-dichlorophenyl)propanoate is unique due to its chiral nature and the presence of both an amino group and an ester group. This combination of functional groups allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research.

Properties

Molecular Formula

C11H13Cl2NO2

Molecular Weight

262.13 g/mol

IUPAC Name

ethyl (3R)-3-amino-3-(3,5-dichlorophenyl)propanoate

InChI

InChI=1S/C11H13Cl2NO2/c1-2-16-11(15)6-10(14)7-3-8(12)5-9(13)4-7/h3-5,10H,2,6,14H2,1H3/t10-/m1/s1

InChI Key

VEXKYYBQZJWWSL-SNVBAGLBSA-N

Isomeric SMILES

CCOC(=O)C[C@H](C1=CC(=CC(=C1)Cl)Cl)N

Canonical SMILES

CCOC(=O)CC(C1=CC(=CC(=C1)Cl)Cl)N

Origin of Product

United States

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